CID 78063324
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
CID 78063324 is a chemical compound with unique properties and applications in various fields. It is known for its specific interactions and reactions, making it a valuable substance in scientific research and industrial applications.
Vorbereitungsmethoden
The preparation of CID 78063324 involves several synthetic routes and reaction conditions. One common method includes the use of specific reagents and catalysts to facilitate the reaction. Industrial production methods often involve large-scale synthesis using optimized conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
CID 78063324 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
CID 78063324 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various reactions. In biology, it is studied for its interactions with biological molecules. In medicine, it has potential therapeutic applications due to its specific interactions with molecular targets. In industry, it is used in the production of various chemicals and materials .
Wirkmechanismus
The mechanism of action of CID 78063324 involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to these targets and modulating their activity. This interaction can lead to various biological and chemical effects, depending on the specific context .
Vergleich Mit ähnlichen Verbindungen
CID 78063324 can be compared with other similar compounds to highlight its uniqueness. Similar compounds include those with similar chemical structures or properties. The comparison can reveal differences in reactivity, stability, and applications, making this compound a distinct and valuable compound in its own right .
Conclusion
This compound is a versatile compound with significant applications in various fields Its unique properties and interactions make it a valuable substance for scientific research and industrial applications
Eigenschaften
Molekularformel |
C18H38Cl3O4Sn2 |
---|---|
Molekulargewicht |
662.3 g/mol |
InChI |
InChI=1S/4C4H9.C2HCl3O2.H2O.O.2Sn/c4*1-3-4-2;3-2(4,5)1(6)7;;;;/h4*1,3-4H2,2H3;(H,6,7);1H2;;;/q;;;;;;;;+1/p-1 |
InChI-Schlüssel |
ZPCOVWIGXKJIPD-UHFFFAOYSA-M |
Kanonische SMILES |
CCCC[Sn](CCCC)O[Sn](CCCC)(CCCC)OC(=O)C(Cl)(Cl)Cl.O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.